molecular formula C26H18N4O4 B14174138 N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine CAS No. 5313-61-1

N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B14174138
CAS No.: 5313-61-1
M. Wt: 450.4 g/mol
InChI Key: UMNKCVRVRGDPHX-UHFFFAOYSA-N
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Description

N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine typically involves the condensation reaction between biphenyl-4,4’-diamine and 2-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed:

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine has several scientific research applications, including:

    Materials Science: Used as a precursor for the synthesis of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be used in catalysis and as functional materials.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine depends on its application. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. In biological applications, the compound may interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine
  • N,N’-diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine
  • N,N’-bis[(E)-(4-methoxyphenyl)methylidene][1,1’-biphenyl]-4,4’-diamine

Comparison: N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine is unique due to the presence of nitro groups, which can significantly influence its electronic properties and reactivity. Compared to similar compounds with different substituents, this compound may exhibit distinct optical and electronic characteristics, making it suitable for specific applications in materials science and organic electronics.

Properties

CAS No.

5313-61-1

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H18N4O4/c31-29(32)25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30(33)34/h1-18H

InChI Key

UMNKCVRVRGDPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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